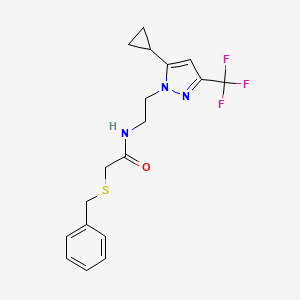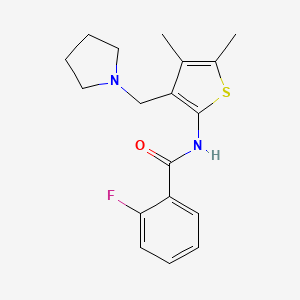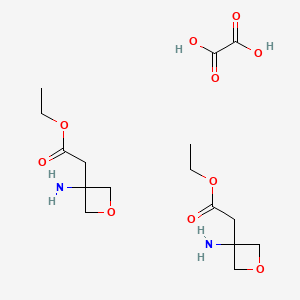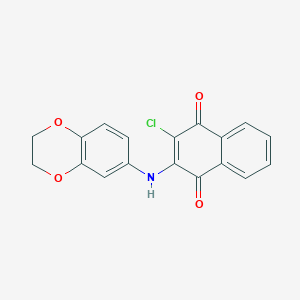![molecular formula C20H22ClNO5S B2402924 4-{Butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate CAS No. 301313-81-5](/img/structure/B2402924.png)
4-{Butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sulfonamide Inhibitors in Clinical Applications
Sulfonamide compounds, including structures similar to 4-{Butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate, play a crucial role in various therapeutic areas due to their antibacterial properties and presence in many clinically used drugs. These compounds are involved in the development of antiviral, anticancer agents, and Alzheimer’s disease drugs. Their broad application across multiple disease states underscores their importance in pharmaceuticals, highlighting the ongoing potential for development in treatments for cancer, glaucoma, inflammation, and other conditions (Gulcin & Taslimi, 2018).
Antioxidant and Anticancer Properties of Sulforaphane
Sulforaphane, a compound sharing functional groups with this compound, demonstrates significant antioxidant, antimicrobial, and anticancer activities. Its role in preventing various cancers and other diseases like cardiovascular and neurodegenerative disorders underlines the therapeutic potential of similar sulfur-containing compounds. This opens avenues for research into the use of sulfonamide derivatives, including this compound, in developing treatments for a wide array of conditions (Kim & Park, 2016).
Environmental and Therapeutic Significance of Sulfonamides
The environmental presence and therapeutic applications of sulfonamides, closely related to the functionality of this compound, are of significant interest. Their utility spans from environmental pollutants to crucial components of therapeutic interventions for a range of diseases, including their roles as COX2 inhibitors and tyrosine kinase inhibitors in cancer treatment. This versatility showcases the potential for these compounds in medical and environmental sciences, urging further exploration into their applications (Carta, Scozzafava, & Supuran, 2012).
Properties
IUPAC Name |
[4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-3-5-19(23)22(28(25,26)18-13-7-15(21)8-14-18)16-9-11-17(12-10-16)27-20(24)6-4-2/h7-14H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVFZGDNXXGAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)
![2-[2-[3-(2-Prop-2-enoyloxyethoxy)-2,2-bis(2-prop-2-enoyloxyethoxymethyl)propoxy]ethoxy]ethyl prop-2-enoate](/img/structure/B2402843.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)
![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)


![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
![3-[(3-Methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)

![4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B2402860.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2402861.png)


